N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide
Description
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide is a synthetic quinazoline derivative featuring a sulfanylacetamide moiety and a butylamino substituent on the quinazolin-2-yl core. The structural uniqueness of this compound lies in its N-butyl and butylamino groups, which may enhance lipophilicity and influence target binding. The sulfanyl linkage between the quinazoline and acetamide fragments could modulate electronic properties and stability .
Properties
IUPAC Name |
N-butyl-2-[4-(butylamino)quinazolin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4OS/c1-3-5-11-19-16(23)13-24-18-21-15-10-8-7-9-14(15)17(22-18)20-12-6-4-2/h7-10H,3-6,11-13H2,1-2H3,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQMQEWACLKOHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Introduction of the Butylamino Group: The butylamino group can be introduced through nucleophilic substitution reactions, where a suitable butylamine reacts with a halogenated quinazoline derivative.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through thiolation reactions, where a suitable thiol reacts with a halogenated intermediate.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide moiety through acylation reactions, where an appropriate acylating agent reacts with the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Quinazoline Modifications
a. Substituent Effects on the Quinazoline Ring
- N-butyl-2-{[6-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide (): This analog replaces the 4-(butylamino) group with a 4-fluorophenyl substituent and introduces a 6-ethyl group. The fluorophenyl moiety, being electron-withdrawing, may enhance metabolic stability and receptor affinity compared to the butylamino group in the target compound.
- N-(4-((3,4-Dimethoxybenzyl)amino)quinazolin-2-yl)acetamide (): The dimethoxybenzylamino substituent introduces aromaticity and hydrogen-bonding capacity, which may improve target engagement. However, the absence of a sulfanylacetamide chain reduces structural similarity to the target compound, likely altering pharmacokinetic profiles .
Acetamide Side Chain Variations
- 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): This compound features a shorter ethylamino group on the acetamide chain. Anti-inflammatory activity was reported to exceed Diclofenac, suggesting that even minor alkyl chain modifications significantly impact efficacy .
- The tert-butyl group enhances steric hindrance, which might reduce metabolic degradation but limit target access .
Sulfanyl-Linked Heterocycles
- This structural divergence from quinazoline-based compounds may shift biological activity toward antimicrobial or antiviral effects .
Anti-Inflammatory Activity
The target compound’s structural analogs exhibit moderate to potent anti-inflammatory effects. For example, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide demonstrated superior activity to Diclofenac, likely due to optimal alkyl chain length and quinazoline core interactions with cyclooxygenase (COX) enzymes . The N-butyl group in the target compound may prolong half-life via increased lipophilicity but could also elevate ulcerogenic risk compared to shorter-chain derivatives .
Ulcerogenic Potential
Compounds with bulky alkyl chains (e.g., tert-butyl in ) or electron-withdrawing groups (e.g., fluorophenyl in ) often exhibit reduced gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs (NSAIDs) like aspirin. However, the target compound’s butyl groups may still pose a higher ulcerogenic risk than ethyl or methyl analogs .
Physicochemical Properties
The target compound’s higher molecular weight (376.49) suggests greater lipophilicity than analogs, which may enhance tissue penetration but reduce aqueous solubility .
Biological Activity
N-butyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide, a compound characterized by its quinazoline and sulfanyl moieties, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key research findings, relevant case studies, and presenting data in tabular form.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Quinazoline core : Known for various biological activities including anticancer properties.
- Sulfanyl group : Often associated with improved pharmacological profiles.
- Butylamino substituent : May enhance solubility and bioavailability.
Anticancer Properties
Research has indicated that quinazoline derivatives can exhibit significant anticancer activity. A study focusing on similar compounds demonstrated that modifications to the quinazoline structure can enhance their efficacy against various cancer cell lines. For instance, quinazoline derivatives have shown inhibition of cell proliferation in breast cancer models, suggesting that this compound may also possess similar properties.
The proposed mechanism of action for quinazoline derivatives involves:
- Inhibition of Kinases : Quinazolines often act as kinase inhibitors, which are crucial in cancer signaling pathways.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
-
In Vitro Studies : In vitro assays have shown that compounds similar to this compound exhibit IC50 values in the micromolar range against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Compound Cell Line IC50 (µM) N-butyl-2-{[4-(butylamino)...} MCF-7 15 Similar Quinazoline Derivative A549 20 - Animal Models : Preliminary studies in mice have indicated that administration of related quinazoline compounds resulted in significant tumor reduction compared to controls.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : High solubility due to the butyl group may enhance absorption.
- Distribution : The lipophilicity conferred by the butyl groups could facilitate distribution across biological membranes.
- Metabolism : Metabolic pathways involving cytochrome P450 enzymes may play a role in the compound's bioactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
